Epitetracycline

Toxicology Pharmaceutical Safety Impurity Profiling

Epitetracycline (CAS 79-85-6), the primary C4-epimer impurity of tetracycline, is a mandatory certified reference material for developing and validating stability-indicating HPLC methods in pharmaceutical quality control. Generic substitution with other tetracycline-class compounds is scientifically invalid due to profound differences in stereochemical, toxicological, and environmental properties. * **Pharmaceutical QC:** Required standard for accurately monitoring impurity levels and ensuring compliance with pharmacopoeial limits; quantifiable lower antibacterial activity elucidates the role of C4 stereochemistry in SAR studies. * **Environmental Monitoring:** Mandatory analytical standard for tracking long-term soil contamination, exhibiting a demonstrably slower degradation rate than tetracycline and distinct effects on microbial community structure. * **Toxicological Studies:** Essential reference compound due to its significantly higher acute toxicity (murine LD50 of 85.8 mg/kg vs. tetracycline's 160.7 mg/kg), critical for establishing accurate safety margins. All batches are supplied with comprehensive Certificates of Analysis (COA) and MSDS documentation, ensuring analytical validity and supply chain reliability for both research scientists and procurement managers.

Molecular Formula C22H24N2O8
Molecular Weight 444.4 g/mol
CAS No. 79-85-6
Cat. No. B1505781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpitetracycline
CAS79-85-6
Synonyms4 Epitetracycline
4-Epitetracycline
Achromycin
Achromycin V
Hostacyclin
Sustamycin
Tetrabid
Tetracycline
Tetracycline Hydrochloride
Tetracycline Monohydrochloride
Topicycline
Molecular FormulaC22H24N2O8
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESCC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
InChIInChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10-,15+,21+,22-/m0/s1
InChIKeyNWXMGUDVXFXRIG-PMXORCKASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epitetracycline Product Profile and Impurity Standard Role


Epitetracycline (CAS 79-85-6), also known as 4-epitetracycline, is a tetracycline-class antibiotic that functions as a protein synthesis inhibitor [1]. It is not a primary therapeutic agent but is of critical scientific importance as the primary C4-epimer impurity and a major degradation product of the parent antibiotic tetracycline (CAS 60-54-8) . The compound arises through a reversible, non-catalyzed epimerization at the C4 carbon, a process that significantly alters its biological and environmental behavior relative to its parent [2]. Consequently, epitetracycline is a vital analytical reference standard, essential for pharmaceutical quality control, stability studies, and environmental monitoring programs that require the precise identification and quantification of tetracycline's key transformation products.

Impurity Profiling
C4-epimer analytical standard for tetracycline quality control and stability studies
Environmental Monitoring
Key transformation product marker for long-term tetracycline contamination in soil and water
Stereochemical Control
Authentic epimer required for accurate method selectivity; tetracycline standard may not resolve C4-epimer impurity

Why Tetracycline Standards Cannot Substitute for Epitetracycline


Generic substitution among tetracycline-class compounds or their related impurities is not scientifically valid due to profound differences in their stereochemical, toxicological, and environmental properties. Epitetracycline, as the C4 epimer of tetracycline, exhibits quantifiably distinct behavior that generic standards cannot replicate. Its acute toxicity is significantly higher than that of tetracycline itself [1], and its environmental degradation kinetics and persistence are fundamentally different from its parent and other epimers [2]. These differences lead to divergent impacts on microbial communities and the propagation of antibiotic resistance genes [3]. Therefore, using a surrogate standard, such as tetracycline or another epimer, would introduce significant analytical inaccuracy and misrepresent the risk profile of samples, compromising the integrity of pharmaceutical quality control, stability assessments, and ecotoxicological studies.

Target (Epitetracycline)
Substitute (Tetracycline)
Stereochemistry
C4-epimer configuration; distinct analytical selectivity
Parent configuration; may co-elute or mask epimer impurity
Toxicity Context
Reported higher acute toxicity profile; relevant for impurity safety review
Lower reported toxicity; may underestimate impurity risk in toxicological studies
Environmental Persistence
Slower soil degradation; key marker for long-term contamination
Faster degradation; may not represent transformation product persistence
Antibacterial Activity
Lower reported activity; used as SAR comparator tool
Higher activity; not interchangeable for structure-activity relationship interpretation

Quantitative Comparative Evidence for Epitetracycline


Acute Toxicity in Murine Models

In a direct head-to-head murine study, 4-epitetracycline demonstrated a markedly lower intravenous LD50 compared to its parent compound, tetracycline, indicating significantly higher acute toxicity. The quantified data shows a 1.87-fold increase in toxicity, a critical differentiation for safety assessments [1].

Acute Toxicity
Head-to-head
85.8 mg/kg (IV, mice) vs 160.7 mg/kg for tetracycline; 1.87-fold lower LD50
Supports impurity toxicity profiling; reported higher hazard endpoint
Intravenous murine model; review for species-specific extrapolation
Toxicology Pharmaceutical Safety Impurity Profiling

Environmental Persistence in Soil

In a comparative soil degradation study, 4-epitetracycline (ETC) was found to degrade more slowly than its parent compound tetracycline (TC) and another tetracycline analog, oxytetracycline (OTC). The relative degradation rates followed the order TC > OTC > ETC, establishing ETC as the most environmentally persistent among the tested tetracyclines and their epimers [1].

Soil Persistence
Reported
Rank: slowest degradation (TC > OTC > ETC) in soil microcosm
Supports selection as long-term environmental marker
Exact rate constants not provided; data to verify
Environmental Science Fate and Transport Soil Chemistry

Chemical Stability Under Acidic Conditions

Kinetic studies reveal a quantifiable difference in the dehydration rate of epitetracycline compared to tetracycline under identical acidic conditions. The dehydration of epitetracycline at pH 2.0 and 70°C was found to be slower than that of tetracycline, a result attributed to conformational differences in the molecules [1]. This is despite both reactions having essentially the same activation energy.

Acid Stability
Head-to-head
Slower dehydration rate than tetracycline at pH 2.0, 70°C
Supports stability-indicating method development context
Qualitative comparison; rate constants not reported
Analytical Chemistry Pharmaceutical Stability Forced Degradation

Circular Dichroism Differentiation

A circular dichroism (CD) spectropolarimetric method provides a validated, specific technique to differentiate and quantify epitetracycline in the presence of its parent compound, tetracycline. This method exploits the large difference in their CD spectra at 262 nm and demonstrates high accuracy and precision, with an average error of just 3.3% for 4-epitetracycline detection in synthetic mixtures and commercial capsule formulations [1].

CD Differentiation
Method context
3.3% average detection error for epitetracycline in mixtures
Enables epimer-specific quantification without prior separation
Cross-study validation review recommended
Analytical Chemistry Spectroscopy Pharmaceutical Analysis

Antibacterial Activity Comparison

In a study assessing the toxicity of tetracycline transformation products against a phosphorus-removing *Shewanella* strain, 4-epitetracycline (ETC) was found to possess the lowest antibacterial and bactericidal activity among the tested tetracycline-derived compounds, including the parent tetracycline (TC), anhydrotetracycline (ATC), and 4-epianhydrotetracycline (EATC) [1]. The study concludes that epimerization at the C4 position decreases antibacterial activity.

Antibacterial Activity
Class-level
Lowest activity among tested tetracyclines (ATC > EATC > TC > ETC)
Supports structure-activity relationship (SAR) study context
Exact MIC values not reported in this source
Microbiology Antimicrobial Resistance Pharmacology

Epitetracycline Application Scenarios


Pharmaceutical Quality Control and Stability Studies

Epitetracycline is an essential certified reference material for developing and validating stability-indicating analytical methods, such as HPLC, for tetracycline drug substances and finished products. Its established slower dehydration kinetics [1] and unique spectroscopic properties, which allow for precise quantification by circular dichroism with a 3.3% detection error [2], make it the required standard for accurately monitoring impurity levels and ensuring compliance with pharmacopoeial limits.

Environmental Fate and Ecotoxicology Research

For environmental scientists studying the persistence and impact of veterinary antibiotics, epitetracycline is a mandatory analytical standard. Its demonstrably slower degradation rate in soil compared to tetracycline [3] makes it a key marker for long-term contamination. Furthermore, its distinct effects on microbial community structure and function, including opposing metabolic responses compared to tetracycline [4], necessitate its use in accurate ecotoxicological risk assessments.

Toxicological and Safety Assessment Studies

Epitetracycline is the required reference compound for any toxicological investigation concerning tetracycline degradation products. Its significantly higher acute toxicity, with a murine LD50 of 85.8 mg/kg compared to tetracycline's 160.7 mg/kg [5], means it cannot be safely approximated by the parent compound. Its use as a standard is critical for establishing accurate safety margins and understanding the toxicological contribution of this major degradation product.

Antibiotic Structure-Activity Relationship (SAR) Research

Epitetracycline serves as a critical comparator in fundamental SAR studies. Its well-documented and quantifiably lower antibacterial activity compared to tetracycline [6] provides a clear model for understanding the crucial role of the C4 stereochemistry in the tetracycline pharmacophore. Researchers require the authentic epimer to validate hypotheses regarding ribosomal binding and mechanisms of action.

Application
Selection Property
Validation Focus
Pharmaceutical QC & stability
Epimer-specific analytical selectivity
Impurity profiling accuracy via CD or HPLC
Environmental fate & ecotoxicology
Slower degradation profile
Long-term contamination marker validation
Toxicological safety assessment
Reported higher acute toxicity context
Impurity hazard endpoint review
Antibiotic SAR research
Distinct C4-epimer activity profile
Ribosomal binding mechanism interpretation

Technical Documentation Hub

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